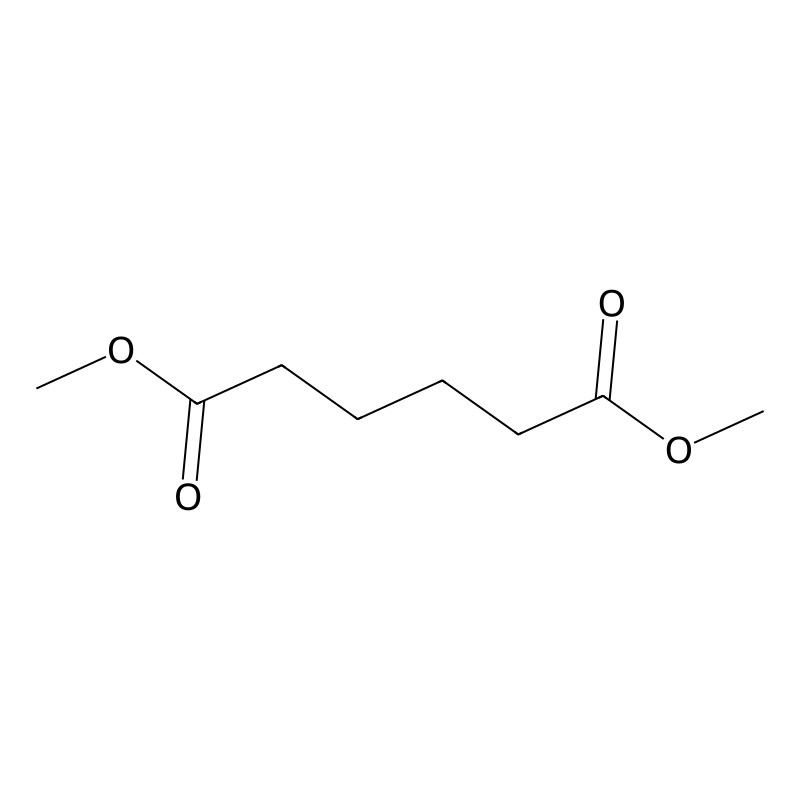

Dimethyl adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol. H2O; sol. EtOH, Et2O, CCl4

Sol in alc, ether, acetic acid

In water, 600 mg/l, temp not specified.

Insoluble

Very slightly soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Precursor for Synthesis of Complex Molecules

- DMA serves as a building block for synthesizing more complex molecules, including pharmaceuticals and functional materials. Its reactive ester groups allow for coupling reactions to create desired structures. For instance, research explores using DMA in the synthesis of biodegradable polymers for drug delivery applications [].

Solvent in Chemical Reactions

- DMA's solubility characteristics make it a useful solvent in various chemical reactions. It readily dissolves polar and non-polar compounds, enabling researchers to perform reactions under specific conditions. Studies investigate using DMA as a solvent for synthesizing nanoparticles with tailored properties for catalysis or drug delivery [].

Plasticizer for Research Materials

Dimethyl adipate is an organic compound with the chemical formula C₈H₁₄O₄. It appears as a colorless oily liquid and is classified as a diester of adipic acid. This compound is notable for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer. Dimethyl adipate is often used as a solvent in paint stripping, resins, and as a dispersant for pigments . Its low acute toxicity makes it a safer alternative in many applications compared to other solvents .

Moreover, dimethyl adipate can undergo hydrogenation reactions when catalyzed by platinum-based catalysts, leading to the formation of various saturated products .

Dimethyl adipate is primarily synthesized through the esterification of adipic acid with methanol. This process typically requires an acid catalyst to facilitate the reaction:

Alternative synthesis routes include:

- Hydroesterification of butadiene, which involves reacting butadiene with carbon monoxide and alcohol.

- Carbonylation of 1,4-dimethoxy-2-butene, which provides a more complex synthetic pathway .

Dimethyl adipate has several practical applications:

- Plasticizers: It is widely used to improve the flexibility and durability of plastics.

- Solvents: Employed in paint stripping and as a solvent for various resins.

- Polymer Production: Used in the production of polyesters and other polymeric materials.

- Pigment Dispersants: Helps in evenly distributing pigments in coatings and inks .

Research on interaction studies involving dimethyl adipate has focused on its reactivity with various catalysts and reagents. For example, studies have demonstrated its hydrogenation under specific catalytic conditions to produce more saturated compounds. Additionally, chemoselective nitrilation processes have been explored, indicating its potential for further functionalization in organic synthesis .

Dimethyl adipate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dimethyl phthalate | C₁₀H₁₄O₄ | Commonly used as a plasticizer; aromatic structure |

| Diethyl phthalate | C₁₂H₁₈O₄ | Similar applications but with ethyl groups; higher boiling point |

| Dimethyl succinate | C₆H₁₄O₄ | Shorter carbon chain; used in organic synthesis |

| Diisobutyl phthalate | C₂₃H₃₈O₄ | Larger structure; used as a plasticizer |

Dimethyl adipate is unique due to its specific chain length and functional groups that provide distinct properties suitable for particular industrial applications. Unlike phthalates, which often raise environmental concerns due to their potential endocrine-disrupting effects, dimethyl adipate is considered a safer alternative due to its lower toxicity profile .

Physical Description

Liquid

Clear colourless liquid; Faint alcoholic aroma

Colorless liquid.

Color/Form

XLogP3

Boiling Point

115 °C @ 13 mm Hg

228.2-230°F at 14 mmHg

Flash Point

225°F

Density

1.0600 @ 20 °C/4 °C

1.062-1.066 (20°)

1.063

LogP

log Kow= 1.03

Melting Point

10.3 °C

Mp 8 °

8°C

46.4°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 636 of 1010 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 374 of 1010 companies with hazard statement code(s):;

H319 (90.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient; Plasticise

Methods of Manufacturing

BASF has further developed the hydroesterification of butadiene to give dimethyl adipate.

The first CO route to make adipic acid is a BASF process employing CO and methanol in a two-step process producing dimethyl adipate.

General Manufacturing Information

All other chemical product and preparation manufacturing

Construction

Fabricated metal product manufacturing

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Wholesale and retail trade

Hexanedioic acid, 1,6-dimethyl ester: ACTIVE

A NUMBER OF POLYVINYL CHLORIDE PRODUCTS UTILIZE ONE OF THE HIGHER-MOLECULAR-WT DIESTERS OF ADIPIC ACID. /ADIPIC ACID ESTERS/

Analytic Laboratory Methods

Interactions

Dates

Catalytic oxidative cleavage of catechol by a non-heme iron(III) complex as a green route to dimethyl adipate

Robin Jastrzebski, Bert M Weckhuysen, Pieter C A BruijnincxPMID: 23800824 DOI: 10.1039/c3cc42423e

Abstract

The catalyst system prepared in situ from iron(III) salts, tris(2-pyridylmethyl)amine and a base readily catalyses the intradiol dioxygenation of pyrocatechol in methanol, to primarily afford the half-methyl ester of muconic acid. Dimethyl adipate is obtained by the subsequent, one-step catalytic hydrogenation/esterification, thus providing a green route to this important nylon precursor.RIFM fragrance ingredient safety assessment, dimethyl adipate, CAS Registry Number 627-93-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32028015 DOI: 10.1016/j.fct.2020.111174

Abstract

Induction of heat shock protein 70 in rat olfactory epithelium by toxic chemicals: in vitro and in vivo studies

S A Simpson, D J Alexander, C J ReedPMID: 15690153 DOI: 10.1007/s00204-004-0610-z

Abstract

We have previously developed a rat nasal explant system for investigating upper respiratory tract toxicity, and the aims of this study were to determine whether heat shock protein (HSP) 70 is induced in this model following exposure to carbon tetrachloride (CCl4), dimethyl adipate (DMA), methyl iodide (CH3I) or paracetamol, and whether HSP70 can also be induced in the nasal cavity in vivo. Intracellular ATP was significantly depleted in ethmoturbinates incubated for 4 h with the toxins (0-100 mM; EC50 concentrations: CCl4 32 mM, DMA 3 mM, CH3I 1.5 mM, paracetamol 70 mM), but there was little induction of HSP70. Turbinates were then incubated for 1 h with CCl4 (5 mM), DMA (1.5 mM), CH3I (0.57 mM) or paracetamol (30 mM) and allowed to recover for up to 24 h. Treatment with CCl4, DMA or paracetamol resulted in 250-300% induction of HSP70. Male rats were administered a single oral dose of CCl4 (1600 mg/kg) and killed 16 h later. Degenerative lesions (epithelial undulation and hydropic vacuolation) were evident in the olfactory epithelium, and immunohistochemical analysis of HSP70 revealed increased staining in, or proximate to, areas of damage. Thus, HSP70 can be induced in the olfactory epithelium both in vitro and in vivo.Lipase-catalyzed dimethyl adipate synthesis: response surface modeling and kinetics

Naz Chaibakhsh, Mohd Basyaruddin Abdul Rahman, Mahiran Basri, Abu Bakar Salleh, Suraini Abd-AzizPMID: 20632329 DOI: 10.1002/biot.201000063

Abstract

Dimethyl adipate (DMA) was synthesized by immobilized Candida antarctica lipase B-catalyzed esterification of adipic acid and methanol. To optimize the reaction conditions of ester production, response surface methodology was applied, and the effects of four factors namely, time, temperature, enzyme concentration, and molar ratio of substrates on product synthesis were determined. A statistical model predicted that the maximum conversion yield would be 97.6%, at the optimal conditions of 58.5 degrees C, 54.0 mg enzyme, 358.0 min, and 12:1 molar ratio of methanol to adipic acid. The R(2) (0.9769) shows a high correlation between predicted and experimental values. The kinetics of the reaction was also investigated in this study. The reaction was found to obey the ping-pong bi-bi mechanism with methanol inhibition. The kinetic parameters were determined and used to simulate the experimental results. A good quality of fit was observed between the simulated and experimental initial rates.Sites and mechanisms for uptake of gases and vapors in the respiratory tract

M A Medinsky, J A BondPMID: 11246136 DOI: 10.1016/s0300-483x(00)00448-0

Abstract

Inhalation is a common route by which individuals are exposed to toxicants. The air contains a multitude of gases and vapors that are brought into the respiratory tract with each breath. Depending upon the physical and chemical characteristics of the toxicant, the respiratory tract can be considered as a target organ in addition to a portal of entry. Sufficient information is not always available on the fate or effects of an inhaled gas or vapor. Two physiochemical principles, water solubility and reactivity, can be used to predict the site of uptake of gases and vapors in the respiratory tract and potential mechanisms for reaction with respiratory tract tissue and absorption into the blood. Four model compounds, formaldehyde, ozone, dibasic esters, and butadiene are discussed as examples of how knowledge of aqueous solubility and chemical reactivity can help toxicologists predict sites and mechanisms by which inhaled gases and vapors interact with respiratory tract tissues.Mixture risk assessment: a case study of Monsanto experiences

R S Nair, B R Dudek, D R Grothe, F R Johannsen, I C Lamb, M A Martens, J H Sherman, M W StevensPMID: 9119327 DOI: 10.1016/s0278-6915(97)00085-9

Abstract

Monsanto employs several pragmatic approaches for evaluating the toxicity of mixtures. These approaches are similar to those recommended by many national and international agencies. When conducting hazard and risk assessments, priority is always given to using data collected directly on the mixture of concern. To provide an example of the first tier of evaluation, actual data on acute respiratory irritation studies on mixtures were evaluated to determine whether the principle of additivity was applicable to the mixture evaluated. If actual data on the mixture are unavailable, extrapolation across similar mixtures is considered. Because many formulations are quite similar in composition, the toxicity data from one mixture can be extended to a closely related mixture in a scientifically justifiable manner. An example of a family of products where such extrapolations have been made is presented to exemplify this second approach. Lastly, if data on similar mixtures are unavailable, data on component fractions are used to predict the toxicity of the mixture. In this third approach, process knowledge and scientific judgement are used to determine how the known toxicological properties of the individual fractions affect toxicity of the mixture. Three examples of plant effluents where toxicological data on fractions were used to predict the toxicity of the mixture are discussed. The results of the analysis are used to discuss the predictive value of each of the above mentioned toxicological approaches for evaluating chemical mixtures.Deposition of dibasic esters in the upper respiratory tract of the male and female Sprague-Dawley rat

J B Morris, R J Clay, B A Trela, M S BogdanffyPMID: 2020975 DOI: 10.1016/0041-008x(91)90100-s

Abstract

Inhalation exposure of the male and female rat to high concentrations of a mixture of the dibasic esters dimethyl succinate (DMS), dimethyl glutarate (DMG), and dimethyl adipate (DMA) results in mild olfactory toxicity. This response is thought to be due to the in situ formation of acidic metabolites via nasal carboxylesterases. The current study was designed to provide inhalation dosimetric information for these vapors. Deposition of DMS, DMG, and DMA was measured in the surgically isolated upper respiratory tracts (URT) of ketamine-xylazine-anesthetized male and female rats under constant velocity flow conditions at a flow rate of 100 ml/min. Deposition of acetone was measured in both genders for comparative purposes. URT deposition efficiencies in excess of 98.3% were observed for DMS, DMG, and DMA in animals exposed to each vapor individually. No gender differences in deposition efficiency were observed for these vapors or for acetone. Deposition of DMS, DMG, and DMA was also measured in animals exposed to all three vapors simultaneously. Deposition efficiency under simultaneous exposure conditions ranged between 97.3 and 98.5%. These values were slightly lower (about 1%) than those obtained under individual exposure conditions (p less than 0.0001). The reduced deposition efficiency may have resulted from competitive inhibition of nasal metabolism due to the simultaneous presence of all three carboxylesterase substrate vapors in nasal tissues. If so, inhalation of dibasic ester vapors would be expected to inhibit the uptake of other carboxylesterase substrate vapors without influencing uptake of vapors which are not substrates for this enzyme. Such was observed in studies using DMS, ethyl acetate (the substrate vapor), and isoamyl alcohol (the nonsubstrate vapor). Specifically, simultaneous exposure to DMS markedly inhibited uptake of ethyl acetate without altering uptake of isoamyl alcohol. Gender differences were not observed in URT deposition of any of the six vapors used in the current study, DMS, DMG, DMA, ethyl acetate, isoamyl alcohol, or acetone, suggesting that gender differences in URT deposition may not be widespread among vapors. The high URT deposition efficiencies of the dibasic esters are consistent with the olfactory toxicity resulting from inhalation exposure to these vapors.Carboxylesterase-dependent cytotoxicity of dibasic esters (DBE) in rat nasal explants

B A Trela, M S BogdanffyPMID: 1994511 DOI: 10.1016/0041-008x(91)90209-w

Abstract

Dibasic esters (DBE) are a solvent mixture of dimethyl adipate (DMA), dimethyl glutarate (DMG), and dimethyl succinate (DMS) used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that DBE induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if DBE toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM DMA, DMG, or DMS. DBE caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. DBE-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that DBE are weak nasal toxicants under the conditions of this system. It was further demonstrated that DBE toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure.Metabolism of dibasic esters by rat nasal mucosal carboxylesterase

M S Bogdanffy, C R Kee, C A Hinchman, B A TrelaPMID: 1673384 DOI:

Abstract

Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, KM, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. This mechanism may be applicable to a wide range of inhaled esters.A microscopic and ultrastructural evaluation of dibasic esters (DBE) toxicity in rat nasal explants

B A Trela, S R Frame, M S BogdanffyPMID: 1639180 DOI: 10.1016/0014-4800(92)90037-c